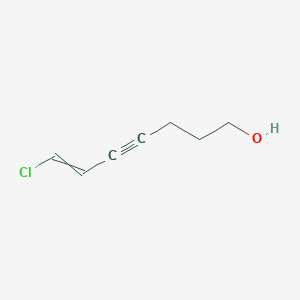
7-Chlorohept-6-en-4-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chlorohept-6-en-4-yn-1-ol is an organic compound with the molecular formula C7H9ClO It is a member of the chloroalkene family and features both an alkene and an alkyne functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorohept-6-en-4-yn-1-ol can be achieved through a stereoselective method involving the alkynylation of (E)-1,3-dichloropropene in the presence of copper(I) iodide and tetrabutylammonium bromide. The reaction is carried out in dimethylacetamide with potassium carbonate as a base. This method yields the desired product with high regio- and stereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar alkynylation reactions using cost-effective and scalable reagents. The use of copper catalysts and appropriate solvents ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions
7-Chlorohept-6-en-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) are used for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alkenes or alkanes.
Substitution: Results in the formation of azides, nitriles, or other substituted derivatives.
Aplicaciones Científicas De Investigación
7-Chlorohept-6-en-4-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-Chlorohept-6-en-4-yn-1-ol involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, facilitating nucleophilic attack. The alkene and alkyne groups provide sites for addition reactions, enabling the formation of new bonds and complex structures .
Comparación Con Compuestos Similares
Similar Compounds
7-Chlorohept-1-yne: Similar structure but lacks the alkene group.
6-Chlorohept-1-en-4-yne: Similar structure with different positioning of the chlorine atom.
7-Chloro-2-methylhept-6-en-3-yn-2-ol: Contains an additional methyl group and different functional group positioning.
Uniqueness
7-Chlorohept-6-en-4-yn-1-ol is unique due to its combination of alkene, alkyne, and chlorine functional groups, which provide diverse reactivity and potential for various applications in synthesis and research.
Propiedades
Número CAS |
646534-13-6 |
|---|---|
Fórmula molecular |
C7H9ClO |
Peso molecular |
144.60 g/mol |
Nombre IUPAC |
7-chlorohept-6-en-4-yn-1-ol |
InChI |
InChI=1S/C7H9ClO/c8-6-4-2-1-3-5-7-9/h4,6,9H,3,5,7H2 |
Clave InChI |
GXNTWHHGPMBFSA-UHFFFAOYSA-N |
SMILES canónico |
C(CC#CC=CCl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


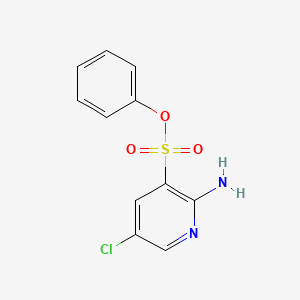
![2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide](/img/structure/B12600714.png)
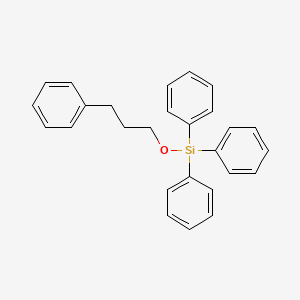


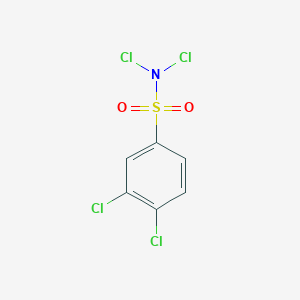
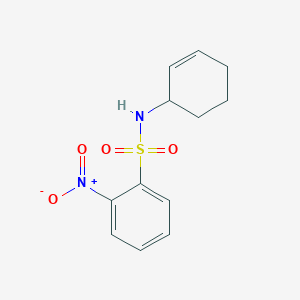


![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12600763.png)


![Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12600786.png)
![1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one](/img/structure/B12600799.png)
